N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
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Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C25H25N5O2S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.17289623 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₁₈N₄O₂S and a molecular weight of 465.61 g/mol. Its structure features a sulfonamide group, a dihydroacenaphthylene moiety, and a pyrimidine derivative with a dimethylamino substituent. These structural elements contribute to its biological activity by facilitating interactions with specific molecular targets, such as enzymes and receptors.
The biological activity of this compound primarily arises from its ability to bind to active sites on proteins, inhibiting enzyme activity or modulating receptor functions. Notably, it has been shown to inhibit protein kinase activity, which is crucial for cell signaling pathways involved in cell proliferation and survival. This inhibition can lead to potential applications in cancer therapy and other diseases characterized by aberrant cell signaling.
Inhibition of Protein Kinases
Research indicates that this compound effectively inhibits various protein kinases. This inhibition disrupts signaling pathways that are often upregulated in cancer cells, making the compound a candidate for targeted cancer therapies.
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary evaluations have suggested potential antimicrobial effects. Similar sulfonamide derivatives have been documented to exhibit antimicrobial activity, indicating that this compound may also possess such properties.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Imatinib | Pyrimidine derivative; targets tyrosine kinases | Established therapeutic agent for leukemia |
N-(4-Methyl-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}phenyl) - benzamide | Contains pyridine; used in cancer therapy | Different heterocyclic structure influences target specificity |
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide | Similar sulfonamide group; naphthalene core | Different core structure may affect biological activity |
The presence of the 6-methyl group on the pyrimidine ring enhances binding affinity and selectivity towards specific biological targets compared to these similar compounds.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-16-15-23(30(2)3)28-25(26-16)27-19-9-11-20(12-10-19)29-33(31,32)22-14-8-18-6-4-5-17-7-13-21(22)24(17)18/h4-6,8-12,14-15,29H,7,13H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHEYWZVKKZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.